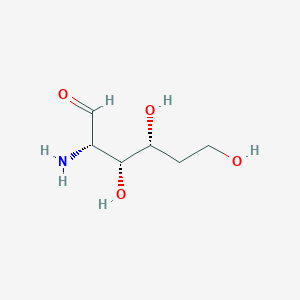

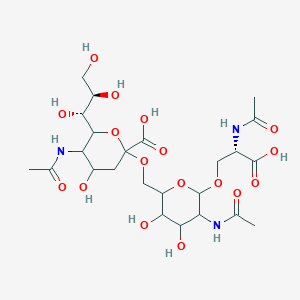

2-Acetamido-N-(e-aminocaproyl)-2-deoxy-β-D-glucopyranosylamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Acetamido-N-(e-aminocaproyl)-2-deoxy-β-D-glucopyranosylamine is a pivotal compound in the biomedical field. It has been found to be highly effective in combating microbial infections due to its potent antibacterial and antifungal properties. It works by inhibiting the growth and replication of pathogens, thus alleviating the severity of the disease .

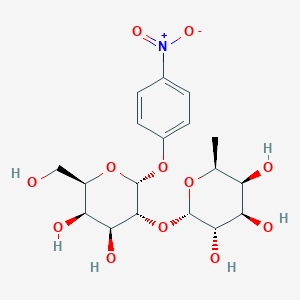

Molecular Structure Analysis

The molecular formula of this compound is C14H27N3O6, and it has a molecular weight of 333.38 g/mol . The IUPAC name is N-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]-6-aminohexanamide .Physical And Chemical Properties Analysis

This compound has a melting point of 180-185°C and is soluble in DMSO and Methanol . It has a density of 1.3g/cm3 and a boiling point of 713ºC at 760 mmHg .特性

| { "Design of the Synthesis Pathway": "The synthesis of 2-Acetamido-N-(e-aminocaproyl)-2-deoxy-β-D-glucopyranosylamine can be achieved through a multi-step process involving the protection and deprotection of functional groups, as well as the coupling of amino acids and sugars.", "Starting Materials": ["N-Acetylglucosamine", "Lysine", "Sodium borohydride", "Acetic anhydride", "Triethylamine", "Methanol", "Chloroacetyl chloride", "Sodium hydroxide", "Hydrochloric acid", "Sodium cyanoborohydride"], "Reaction": ["1. Protect the amino group of lysine by reacting it with chloroacetyl chloride in the presence of triethylamine. ", "2. Protect the carboxylic acid group of lysine by reacting it with acetic anhydride in the presence of triethylamine. ", "3. React the protected lysine with N-acetylglucosamine in the presence of sodium borohydride to form the protected glycosylated lysine. ", "4. Deprotect the amino group of the protected glycosylated lysine by reacting it with hydrochloric acid. ", "5. React the deprotected glycosylated lysine with sodium cyanoborohydride to form the final product, 2-Acetamido-N-(e-aminocaproyl)-2-deoxy-β-D-glucopyranosylamine."] } | |

CAS番号 |

53517-87-6 |

製品名 |

2-Acetamido-N-(e-aminocaproyl)-2-deoxy-β-D-glucopyranosylamine |

分子式 |

C₁₄H₂₇N₃O₆ |

分子量 |

333.38 |

同義語 |

CNAG; |

製品の起源 |

United States |

Q & A

Q1: How was 2-Acetamido-N-(ε-aminocaproyl)-2-deoxy-β-D-glucopyranosylamine utilized in studying β-N-acetyl-d-hexosaminidase A in Mucolipidosis III?

A: This compound, coupled to Sepharose-2, was employed as an affinity chromatography ligand to purify β-N-acetyl-d-hexosaminidase A from the urine of individuals with Mucolipidosis III. This purification step allowed researchers to isolate the enzyme and subsequently compare its properties to the enzyme isolated from healthy individuals. The study demonstrated that the Mucolipidosis III variant of β-N-acetyl-d-hexosaminidase A exhibited structural differences, specifically in its glycosylation pattern, which contributed to its mislocalization and secretion from cells. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。